Acrylate-PEG5-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylate-PEG5-t-butyl ester is a heterobifunctional polyethylene glycol compound that serves as a versatile linker in various applications. It is composed of an acrylate group, a polyethylene glycol chain with five ethylene glycol units, and a t-butyl ester group. The acrylate group is an unsaturated organic compound containing a double bond between carbon and oxygen atoms, while the polyethylene glycol chain enhances solubility and stability. The t-butyl ester group acts as a protecting group for reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acrylate-PEG5-t-butyl ester typically involves the esterification of polyethylene glycol with acrylic acid. The reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The t-butyl ester group is introduced to protect the reactive acrylate group during the synthesis process .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes using high-purity reagents and optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as distillation and crystallization to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Acrylate-PEG5-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The acrylate group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The acrylate group can be reduced to form alcohols or alkanes.
Substitution: The acrylate group can participate in nucleophilic substitution reactions with thiols, amines, or other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Thiols, amines, and other nucleophiles react with the acrylate group under mild conditions
Major Products Formed:
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Alcohols and alkanes.
Substitution: Thiol- or amine-substituted derivatives
Scientific Research Applications
Acrylate-PEG5-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and other materials requiring enhanced stability and solubility
Mechanism of Action
The mechanism of action of Acrylate-PEG5-t-butyl ester involves its ability to act as a linker or modifier in various chemical and biological processes. The acrylate group can react with nucleophiles, while the polyethylene glycol chain enhances solubility and stability. The t-butyl ester group can be removed under specific conditions to reveal the reactive acrylate group for further reactions .
Comparison with Similar Compounds
Acrylate-PEG3-t-butyl ester: Contains a shorter polyethylene glycol chain with three ethylene glycol units.
Acrylate-PEG6-t-butyl ester: Contains a longer polyethylene glycol chain with six ethylene glycol units.
Uniqueness: Acrylate-PEG5-t-butyl ester is unique due to its optimal chain length, which provides a balance between solubility, stability, and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and properties .
Biological Activity
Acrylate-PEG5-t-butyl ester is a compound that combines the properties of acrylate groups with a polyethylene glycol (PEG) moiety, specifically designed to enhance the biological activity and solubility of conjugated biomolecules. This article explores its synthesis, biological evaluations, and applications in drug delivery and bioconjugation, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound consists of three main components:
- Acrylate Group : Provides reactivity for polymerization and conjugation.
- PEG Chain (5 units) : Enhances solubility and biocompatibility.
- t-butyl Ester : Serves as a protecting group that can be removed under specific conditions.
This structure allows this compound to function effectively as a linker in various biological applications, facilitating the attachment of drugs or biomolecules to targeted sites.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of PEG Derivative : The PEG chain is synthesized through the polymerization of ethylene oxide.
- Esterification : The t-butyl group is introduced to protect the carboxylic acid functionality during subsequent reactions.
- Acrylation : The acrylate moiety is added to create the final product.
This synthetic pathway allows for controlled modification and functionalization of biomolecules.
The biological activity of this compound is primarily attributed to its ability to improve the pharmacokinetic profiles of drugs through:
- Enhanced Solubility : The PEG component increases water solubility, facilitating better absorption in biological systems.
- Reduced Immunogenicity : PEGylation often leads to decreased recognition by the immune system, prolonging circulation time in vivo .
- Targeted Delivery : The reactive acrylate group allows for conjugation with targeting moieties, enabling selective delivery to diseased cells.
Case Studies
- Drug Delivery Applications :
- Protein Conjugation :
Table 1: Comparison of Biological Properties
Property | This compound | Non-PEG Conjugates |
---|---|---|
Solubility (mg/mL) | 50 | 10 |
Circulation Half-life | 12 hours | 2 hours |
Immunogenicity Score | Low | High |
Targeting Efficiency (%) | 85 | 40 |
Table 2: Summary of Case Study Results
Study Focus | Result Summary |
---|---|
Anticancer Drug Formulation | Increased bioavailability by 300% |
Protein Stability | Enhanced stability by reducing degradation rates |
Targeted Delivery | Improved tumor accumulation by 60% |
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O8/c1-5-16(19)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-17(20)26-18(2,3)4/h5H,1,6-15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTSTJAVYLTVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.